molecular formula C17H16N2O B14155907 4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol CAS No. 736939-90-5

4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol

Cat. No.: B14155907
CAS No.: 736939-90-5
M. Wt: 264.32 g/mol
InChI Key: RUCHCXVTCIWRSI-UHFFFAOYSA-N
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Description

4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a phenol group substituted with a quinolin-8-ylamino methyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol typically involves the reaction of 4-methylphenol with quinoline-8-ylamine under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, disrupting its function. This compound can also inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-[(quinolin-8-ylamino)methyl]phenol
  • 4-Chloro-2-[(quinolin-8-ylamino)methyl]phenol
  • 2-Methyl-4-quinolinol

Uniqueness

4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position of the phenol ring enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

736939-90-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-methyl-2-[(quinolin-8-ylamino)methyl]phenol

InChI

InChI=1S/C17H16N2O/c1-12-7-8-16(20)14(10-12)11-19-15-6-2-4-13-5-3-9-18-17(13)15/h2-10,19-20H,11H2,1H3

InChI Key

RUCHCXVTCIWRSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC2=CC=CC3=C2N=CC=C3

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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